Lipophilicity Comparison: 1-(Oxolan-2-yl)propan-2-one vs. 1-(Oxolan-3-yl)propan-2-one
The lipophilicity of a compound, quantified by LogP, is a critical parameter for predicting its behavior in biological systems and its performance in reversed-phase chromatography. 1-(Oxolan-2-yl)propan-2-one exhibits a significantly higher calculated LogP (1.1445) compared to its positional isomer, 1-(oxolan-3-yl)propan-2-one (0.1) [1]. This difference of more than one LogP unit indicates a ~10-fold difference in its partition coefficient between octanol and water.
| Evidence Dimension | Calculated LogP (XLogP3) |
|---|---|
| Target Compound Data | 1.1445 |
| Comparator Or Baseline | 1-(Oxolan-3-yl)propan-2-one: 0.1 [1] |
| Quantified Difference | ΔLogP = 1.0445 |
| Conditions | Calculated using XLogP3 method (PubChem). |
Why This Matters
This substantial difference in lipophilicity directly impacts retention time in HPLC method development, membrane permeability in biological assays, and extraction efficiency, making the 2-yl isomer a distinct entity for these applications.
- [1] PubChem. 1-(Oxolan-3-yl)propan-2-one. CID 22965752. CAS 1384429-02-0. View Source
